molecular formula C16H11N5O B2713182 N-(1H-indazol-6-yl)quinoxaline-2-carboxamide CAS No. 1219842-25-7

N-(1H-indazol-6-yl)quinoxaline-2-carboxamide

Cat. No.: B2713182
CAS No.: 1219842-25-7
M. Wt: 289.298
InChI Key: JFODBGJMCOWPHP-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)quinoxaline-2-carboxamide is a heterocyclic compound that features both an indazole and a quinoxaline moiety. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide typically involves the formation of the indazole and quinoxaline rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The quinoxaline ring can be synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

N-(1H-indazol-6-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c22-16(15-9-17-12-3-1-2-4-13(12)20-15)19-11-6-5-10-8-18-21-14(10)7-11/h1-9H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFODBGJMCOWPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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